molecular formula C10H6FNOS B1511609 2-(2-Fluorophenyl)thiazole-4-carbaldehyde CAS No. 1183922-66-8

2-(2-Fluorophenyl)thiazole-4-carbaldehyde

Cat. No.: B1511609
CAS No.: 1183922-66-8
M. Wt: 207.23 g/mol
InChI Key: QWYTYTWZFNZGMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenyl)thiazole-4-carbaldehyde is a chemical compound characterized by a thiazole ring substituted with a fluorophenyl group and a formyl group at the 4-position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-fluorobenzaldehyde and thiosemicarbazide.

  • Reaction Steps: The reaction involves the formation of a thiazole ring through cyclization, followed by formylation at the 4-position.

  • Conditions: The cyclization step is usually carried out under acidic conditions, while the formylation step may require the use of formic acid or other formylating agents.

Industrial Production Methods:

  • Scale-Up: The industrial synthesis of this compound involves optimizing reaction conditions to achieve high yields and purity.

  • Purification: The compound is purified using techniques such as recrystallization or column chromatography to remove impurities.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, resulting in the formation of alcohols.

  • Substitution: Substitution reactions at the fluorophenyl group can introduce various substituents, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.

  • Reduction Products: Alcohols and other reduced derivatives.

  • Substitution Products: Derivatives with different substituents on the fluorophenyl group.

Scientific Research Applications

Chemistry: 2-(2-Fluorophenyl)thiazole-4-carbaldehyde is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound has shown potential in biological studies, including its use as a probe in biochemical assays and its role in studying enzyme inhibition.

Medicine: Research has explored its application in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.

Industry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-Fluorophenyl)thiazole-4-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes.

  • Receptor Binding: It can bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

  • 2-Fluorobenzaldehyde: Similar in structure but lacks the thiazole ring.

  • Thiazole-4-carbaldehyde: Similar but without the fluorophenyl group.

  • 2-(2-Fluorophenyl)thiazole-4-carboxylic acid: A carboxylic acid derivative of the compound.

Uniqueness: 2-(2-Fluorophenyl)thiazole-4-carbaldehyde is unique due to the combination of the fluorophenyl group and the thiazole ring, which imparts distinct chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

2-(2-fluorophenyl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNOS/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYTYTWZFNZGMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90734089
Record name 2-(2-Fluorophenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183922-66-8
Record name 2-(2-Fluorophenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Fluorophenyl)thiazole-4-carbaldehyde
Reactant of Route 2
2-(2-Fluorophenyl)thiazole-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
2-(2-Fluorophenyl)thiazole-4-carbaldehyde
Reactant of Route 4
2-(2-Fluorophenyl)thiazole-4-carbaldehyde
Reactant of Route 5
2-(2-Fluorophenyl)thiazole-4-carbaldehyde
Reactant of Route 6
2-(2-Fluorophenyl)thiazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.